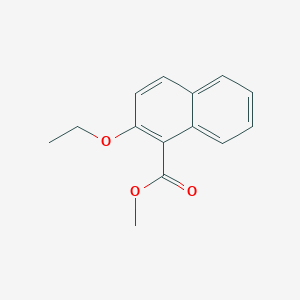

Methyl 2-ethoxy-1-naphthoate

Description

Contextualization of Naphthoate Esters in Advanced Chemical Synthesis

Naphthoate esters, the class of compounds to which Methyl 2-ethoxy-1-naphthoate belongs, are derivatives of naphthoic acids. These esters are recognized as crucial intermediates and building blocks in the synthesis of more complex organic molecules. ontosight.ai Their utility is demonstrated in various domains, including the preparation of pharmaceuticals, agrochemicals, and dyes. jove.com For instance, derivatives of naphthoic acids have been investigated for a range of biological activities. ontosight.ai The ester functionality within these molecules can undergo various chemical transformations, making them versatile precursors in organic synthesis.

Research Significance of the Naphthalene (B1677914) Framework and Ether/Ester Functionalities

The naphthalene core of this compound is a defining feature that imparts significant chemical characteristics. Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. masterorganicchemistry.com This extended π-electron system results in distinct reactivity compared to simpler aromatic compounds like benzene. masterorganicchemistry.com The presence of substituents, such as the ethoxy and methyl ester groups in the target molecule, further modifies the electronic landscape of the naphthalene ring, influencing its reactivity in various chemical reactions. masterorganicchemistry.comthieme-connect.com

The ether (ethoxy) and ester (methyl naphthoate) functionalities contribute their own set of properties. The ethoxy group, an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions. The ester group is a key functional handle for a variety of transformations, including hydrolysis, amidation, and reduction, providing pathways to a diverse range of other naphthalene derivatives. The relative positioning of these two groups at the 1 and 2 positions of the naphthalene ring can also lead to specific steric interactions that influence the molecule's conformation and reactivity. thieme-connect.com

Delimitation of Research Scope and Methodological Approaches for this compound

This article focuses exclusively on the chemical properties and synthesis of this compound. The information presented is derived from scientific literature, including patents and chemical databases. The synthesis of this compound can be logically approached through the preparation of its precursor, 2-ethoxy-1-naphthoic acid, followed by esterification.

Several methods for the synthesis of 2-ethoxy-1-naphthoic acid have been reported. One approach involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with absolute ethanol (B145695) in the presence of a catalyst like sodium bisulfate monohydrate to form 2-ethoxy-1-naphthaldehyde (B42516). This intermediate is then oxidized using hydrogen peroxide in an alkaline medium to yield 2-ethoxy-1-naphthoic acid. tcichemicals.com Another patented method describes the synthesis starting from 2-ethoxynaphthalene (B165321), which is first brominated to 1-bromo-2-ethoxynaphthalene (B1337326). This is followed by the formation of a Grignard reagent and subsequent reaction with carbon dioxide to produce 2-ethoxy-1-naphthoic acid. acs.org

The final step, the conversion of 2-ethoxy-1-naphthoic acid to this compound, is a standard esterification reaction. Common laboratory methods for such transformations include Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. smolecule.comoperachem.com Alternatively, for a high-yield and clean reaction, diazomethane (B1218177) can be used to convert the carboxylic acid to its methyl ester. jove.commasterorganicchemistry.comlibretexts.org

While detailed reactivity studies specifically on this compound are not extensively available in the public domain, its chemical behavior can be inferred from the known reactions of naphthoate esters. These include hydrolysis of the ester back to the carboxylic acid and reactions involving the aromatic ring system. canterbury.ac.nz

Detailed Research Findings

Spectroscopic data is crucial for the characterization of organic compounds. For this compound, proton nuclear magnetic resonance (¹H NMR) data has been reported in the scientific literature. smolecule.com

Interactive Data Table: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 8.07 | d | 8.8 | 1H | Aromatic H |

| 7.95 - 7.90 | m | 2H | Aromatic H | |

| 7.80 | s | 1H | Aromatic H | |

| 7.62 - 7.49 | m | 3H | Aromatic H | |

| 7.43 | m | 1H | Aromatic H | |

| 6.73 | br s | 2H | ||

| 5.33 | s | 2H | ||

| 4.65 | t | 5.6 | 1H | |

| 4.35 | br |

Note: The assignments for the signals at 6.73, 5.33, 4.65, and 4.35 ppm were not specified in the source document. The data is from a spectrum recorded in DMSO-d6 at 400 MHz. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJANJGBTWDFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Ethoxy 1 Naphthoate

Strategic Precursor Synthesis

The critical intermediate, 2-ethoxy-1-naphthoic acid, can be prepared via several synthetic routes, most notably starting from 2-hydroxy-1-naphthaldehyde (B42665). google.com

A common and effective pathway to 2-ethoxy-1-naphthoic acid involves the initial synthesis of 2-ethoxy-1-naphthaldehyde (B42516), which is then oxidized to the desired carboxylic acid. google.comechemi.com

The formation of the ether linkage in 2-ethoxy-1-naphthaldehyde typically begins with the alkylation of a 2-hydroxy-1-naphthaldehyde precursor. google.com This transformation is an example of the Williamson ether synthesis, a widely used method for preparing ethers. masterorganicchemistry.comlibretexts.org The reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde to form a nucleophilic naphthoxide ion, which then reacts with an ethylating agent. libretexts.orgsmolecule.com

One patented method describes dissolving 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695) and conducting a reflux reaction in the presence of sodium bisulfate monohydrate as a catalyst to yield 2-ethoxy-1-naphthaldehyde. google.com While specific ethylating agents like ethyl iodide or ethyl bromide in the presence of a base are common for such alkylations, some methods report issues with toxicity (ethyl sulfate) or high cost (bromoethane, iodoethane), making them less suitable for industrial applications. google.com

Table 1: Alkylation Methods for Naphthol Derivatives

| Precursor | Reagent(s) | Product | Notes | Reference(s) |

| 2-Hydroxy-1-naphthaldehyde | Ethanol, Sodium bisulfate monohydrate | 2-Ethoxy-1-naphthaldehyde | Catalytic reflux reaction. | google.com |

| 2-Naphthol | 1-Bromobutane, Strong base (e.g., NaOH) | 2-Butoxynaphthalene | An analogous Williamson ether synthesis. | smolecule.com |

| 3-Hydroxy-2-naphthoic acid | Iodomethane (MeI), Potassium carbonate (K₂CO₃) | Methyl 3-methoxy-2-naphthoate | Alkylation of a related naphthoic acid. | orgsyn.org |

| 1-Hydroxy-2-naphthaldehyde | Ethyl bromoacetate, Potassium carbonate | Ethyl naphtho[1,2-b]furan-2-carboxylate | Alkylation followed by cyclization. | jst.go.jp |

This table is generated based on analogous and related reactions to illustrate the general principles of alkylating naphthol derivatives.

Once 2-ethoxy-1-naphthaldehyde is obtained, the next step is its oxidation to form 2-ethoxy-1-naphthoic acid. echemi.com Various oxidizing agents can accomplish this transformation.

A widely cited method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.org This method is known for its tolerance of various functional groups and its effectiveness in oxidizing α,β-unsaturated aldehydes. wikipedia.orgresearchgate.net A specific patent details a process where 2-ethoxy-1-naphthaldehyde is dissolved in acetone, and hydrogen peroxide is added under alkaline conditions (using sodium or potassium hydroxide) at 38–40 °C. Subsequent acidification isolates the 2-ethoxy-1-naphthoic acid as a white crystalline solid with a reported yield of approximately 93%. google.com

Another reported, though potentially problematic, method involves the use of potassium permanganate (B83412) in alkaline acetone. echemi.com While effective, this method can produce thick solid by-products, complicating the work-up and purification process. google.com

Table 2: Oxidation of 2-Ethoxy-1-naphthaldehyde

| Oxidizing Agent(s) | Solvent(s) | Conditions | Product | Yield | Reference(s) |

| Hydrogen Peroxide, NaOH/KOH | Acetone | 38–40 °C, 2–4 hours, followed by acidification | 2-Ethoxy-1-naphthoic acid | ~93% | google.com |

| Potassium Permanganate | Acetone (alkaline) | - | 2-Ethoxy-1-naphthoic acid | - | echemi.com |

| Sodium Chlorite (NaClO₂) | tert-Butanol, THF, NaH₂PO₄ buffer | Room temperature | Carboxylic Acid | High (general) | nibs.ac.cn |

The third entry represents typical conditions for a Pinnick oxidation, a relevant and efficient method for this type of transformation. wikipedia.orgresearchgate.net

Alternative strategies exist for synthesizing substituted naphthalene (B1677914) carboxylic acids. One such method starts with 2-ethoxynaphthalene (B165321). google.com This route involves bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) to prepare 1-bromo-2-ethoxynaphthalene (B1337326). This intermediate is then converted into a Grignard reagent by reacting with magnesium powder. Subsequent reaction of the Grignard reagent with dry carbon dioxide (carboxylation) followed by hydrolysis in an acidic solution yields 2-ethoxy-1-naphthoic acid. google.com This method is reported to have a high yield of over 80% without needing recrystallization. google.com

Preparation of 2-Ethoxy-1-naphthoic Acid

Esterification Pathways to Methyl 2-ethoxy-1-naphthoate

The final step in the synthesis is the conversion of 2-ethoxy-1-naphthoic acid to its corresponding methyl ester, this compound.

The most common method for this transformation is the Fischer-Speier esterification. wikipedia.orgsynarchive.com This reaction involves refluxing the carboxylic acid (2-ethoxy-1-naphthoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol (B129727) is typically used, and the water produced during the reaction is often removed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. masterorganicchemistry.commdpi.com The nucleophilic oxygen of methanol then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. wikipedia.orgorganic-chemistry.org

Transesterification Processes

Transesterification is a key process for converting one ester into another and represents a viable, though less direct, route to this compound. This method involves the reaction of an existing ester, such as Ethyl 2-ethoxy-1-naphthoate, with methanol in the presence of a catalyst to yield the desired methyl ester and ethanol as a byproduct. vulcanchem.commasterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, a protic acid protonates the carbonyl oxygen of the starting ester, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, the original alkoxy group (in this case, ethoxy) is eliminated as ethanol, and deprotonation yields this compound. To drive the equilibrium towards the product, it is common to use a large excess of methanol, which can also serve as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, a catalytic amount of methoxide (B1231860) is generated from methanol. This highly nucleophilic methoxide attacks the carbonyl carbon of the starting ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group and forming the new methyl ester. masterorganicchemistry.com This method is often faster than acid-catalyzed transesterification but is sensitive to the presence of water, which can lead to saponification of the ester.

A hypothetical transesterification reaction is presented below:

Table 1: Illustrative Transesterification for this compound Synthesis

| Starting Ester | Reagent | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Ethyl 2-ethoxy-1-naphthoate | Methanol (excess) | H₂SO₄ (catalytic) | Reflux, 4-8 hours | This compound |

| Ethyl 2-ethoxy-1-naphthoate | Methanol | Sodium methoxide (catalytic) | Room temperature to reflux, 1-3 hours | This compound |

Activation of the Carboxylic Acid Moiety for Ester Formation

The most direct synthesis of this compound involves the esterification of its parent carboxylic acid, 2-ethoxy-1-naphthoic acid. Efficient esterification often requires the activation of the carboxylic acid to enhance its reactivity towards the alcohol (methanol).

One of the most common methods for this activation is the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating 2-ethoxy-1-naphthoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting 2-ethoxy-1-naphthoyl chloride is highly electrophilic and reacts readily with methanol, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct, to form the methyl ester.

Another widely used method is carbodiimide-mediated coupling. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. scispace.com This intermediate is then susceptible to nucleophilic attack by methanol. To improve yields and prevent side reactions, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. scispace.com

Table 2: Common Activating Agents for Esterification of 2-ethoxy-1-naphthoic acid

| Activating Agent | Intermediate | Typical Co-reagent/Catalyst | Advantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Acyl chloride | Pyridine or triethylamine | High reactivity, volatile byproducts |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | 4-Dimethylaminopyridine (DMAP) | Mild conditions, high yields |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of related naphthoic acid esters, temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. google.com The choice of solvent is also significant; its polarity can influence the solubility of reactants and the stability of intermediates. Solvents like toluene, DMF, and THF are commonly used in related preparations. orgsyn.orggoogle.com

In a potential synthesis starting from 2-hydroxy-1-naphthoic acid, the initial etherification to form 2-ethoxy-1-naphthoic acid is a critical step. The choice of the ethylating agent (e.g., iodoethane (B44018) or ethyl sulfate) and the base (e.g., potassium carbonate) can significantly impact the yield. google.comorgsyn.org Subsequent esterification with methanol would then need its own optimization. For example, in Fischer esterification (acid-catalyzed esterification in an alcohol solvent), removing the water byproduct, often with a Dean-Stark apparatus, can drive the reaction to completion and enhance the yield.

Research on similar transformations, such as the synthesis of methyl 2-naphthoate, has shown that yields can be very high (e.g., 89-96%) through careful control of catalysts and purification by column chromatography. orgsyn.org

Contemporary Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact. In the context of synthesizing this compound, several green chemistry principles can be applied.

One approach is the use of safer and more environmentally benign solvents. Traditional solvents like chlorinated hydrocarbons or DMF are being replaced by greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. google.comgoogle.com In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. acs.org

The choice of catalyst is another important consideration. While traditional methods might use strong mineral acids, research is ongoing into more benign catalysts. For example, solid acid catalysts or enzymatic processes could replace corrosive and difficult-to-neutralize acids in esterification and transesterification reactions. Iron-salen complexes have been investigated as catalysts for transesterification under mild conditions. google.com

Atom economy is also a core principle of green chemistry. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Direct C-H activation and functionalization represent an emerging area that could potentially offer more atom-economical routes to complex molecules, although their specific application to this compound is not yet reported. researchgate.net Furthermore, developing catalyst- and solvent-free protocols for key transformations, such as the conversion of carboxylic acids, represents a significant advance in green synthetic methodology. acs.org

Mechanistic and Kinetic Investigations of Reactions Involving Methyl 2 Ethoxy 1 Naphthoate

Elucidation of Reaction Mechanisms for Esterification and Derivatization

The formation of methyl 2-ethoxy-1-naphthoate is most commonly achieved through the esterification of its parent carboxylic acid, 2-ethoxy-1-naphthoic acid. The reaction mechanism for this transformation typically follows the well-established Fischer-Speier esterification protocol. This acid-catalyzed process involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by methanol (B129727) forms a tetrahedral intermediate. The reaction proceeds through the elimination of a water molecule and deprotonation to yield the final ester product, this compound.

The reverse reaction, the hydrolysis of this compound back to 2-ethoxy-1-naphthoic acid, can be catalyzed by either acid or base. In acidic conditions, the mechanism is the microscopic reverse of Fischer esterification. Under basic conditions, such as in the presence of sodium hydroxide (B78521), the reaction proceeds via a saponification mechanism. This involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This addition leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) as the leaving group and forming the carboxylic acid. An irreversible acid-base reaction between the carboxylic acid and the methoxide drives the reaction to completion. This base-catalyzed hydrolysis is generally considered an irreversible process. For hindered aromatic esters, an alternative BAL2 mechanism involving alkyl-oxygen bond cleavage is possible, though the BAC2 mechanism via acyl-oxygen fission is more common for compounds like this compound. nih.gov

Derivatization of this compound can be achieved through various reactions targeting the ester functionality. One common derivatization is transesterification, where the methoxy (B1213986) group is exchanged for a different alkoxy group by reacting the ester with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) would yield ethyl 2-ethoxy-1-naphthoate. Another derivatization pathway is aminolysis, where the ester reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 2-ethoxy-1-naphthamide.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic studies of reactions involving naphthoate esters, such as the alkaline hydrolysis of substituted ethyl 1-naphthoates, provide valuable insights into the factors governing reaction rates. rsc.org For the alkaline hydrolysis of esters like this compound, the reaction typically follows second-order kinetics, being first order with respect to both the ester and the hydroxide ion. rsc.org

The rate of this reaction can be expressed by the following rate law: Rate = k[this compound][OH⁻]

Where 'k' is the second-order rate constant. The rate-determining step in the BAC2 mechanism for saponification is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral intermediate. The steric and electronic effects of substituents on the naphthalene (B1677914) ring significantly influence the rate constant. The bulky nature of the naphthalene ring system, particularly the peri-hydrogen at the 8-position, can sterically hinder the approach of the nucleophile to the carbonyl carbon at the 1-position. The ethoxy group at the 2-position, being an electron-donating group, may slightly decrease the electrophilicity of the carbonyl carbon, thereby slowing the reaction rate compared to an unsubstituted naphthoate.

Kinetic investigations often involve measuring the reaction rate at various temperatures to determine the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation.

Below is an illustrative data table showing the kind of kinetic data that would be obtained from a study of the alkaline hydrolysis of a naphthoate ester, based on findings for related compounds. rsc.org

| Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ/mol) | log(A) |

|---|---|---|---|

| 25.0 | 0.0015 | 65.0 | 8.5 |

| 35.0 | 0.0035 | ||

| 45.0 | 0.0078 | ||

| 55.0 | 0.0165 |

Note: The data in this table is representative and intended to illustrate the principles of kinetic analysis for naphthoate ester hydrolysis.

Influence of Catalyst Systems on Reaction Selectivity and Efficiency

The choice of catalyst is crucial for controlling the selectivity and efficiency of reactions involving this compound.

For the esterification of 2-ethoxy-1-naphthoic acid to produce the methyl ester, strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed as catalysts. These catalysts operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. The efficiency of the reaction is often improved by removing the water formed during the reaction, for example, by azeotropic distillation. In some synthetic routes for precursors, milder catalysts like sodium bisulfate have been utilized, which can offer advantages in terms of reduced side reactions and corrosion. google.com

In hydrolysis reactions, the catalyst determines the reaction pathway. Acid catalysts, as mentioned, reverse the esterification process. For saponification, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly efficient. The reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid under the basic conditions.

For transesterification reactions, both acid and base catalysts can be used. However, specialized catalysts, such as tin-based compounds (e.g., the reaction product of an inorganic tin oxide and an alkali-metal alkoxide), have been developed for ester interchange reactions and can offer high efficiency under specific conditions. google.com

In the broader context of reactions on the naphthalene ring or its substituents, various other catalyst systems are relevant. For example, oxidation reactions can be catalyzed by transition metal complexes. Manganese(II) acetate (B1210297) in the presence of an oxidizing agent like tert-butyl hydroperoxide has been shown to be an effective system for the oxidation of various functional groups. rsc.org The choice of solvent and co-catalysts, such as trifluoroacetic acid, can further modulate the activity and selectivity of such systems. rsc.org

The impact of different catalyst systems on a typical esterification reaction is summarized in the table below.

| Catalyst | Reaction Type | Typical Conditions | Efficiency/Selectivity Notes |

|---|---|---|---|

| H₂SO₄ (conc.) | Esterification | Methanol, Reflux | High efficiency, but can lead to side reactions like dehydration or sulfonation if conditions are too harsh. |

| HCl (gas or solution) | Esterification | Methanol, Room Temp to Reflux | Good efficiency, generally cleaner than H₂SO₄. |

| Sodium Bisulfate (NaHSO₄) | Esterification | Methanol, Reflux | Milder, solid acid catalyst. Offers easier workup and potentially higher selectivity. google.com |

| Tin-based catalysts | Transesterification | Alcohol, 60-150 °C | Effective for ester interchange; selectivity depends on the specific catalyst formulation. google.com |

Transition State Analysis in Mechanistic Pathways

The transition states in reactions involving this compound are high-energy, transient structures that dictate the reaction's kinetic feasibility. In the context of the BAC2 esterification or hydrolysis mechanism, the key transition state is the one leading to the formation of the tetrahedral intermediate.

Computational studies on related ortho-substituted naphthoic acids, including 2-ethoxy-1-naphthoic acid, provide insight into the geometric and electronic properties that shape these transition states. researchgate.net For the esterification of 2-ethoxy-1-naphthoic acid, the transition state involves the partial formation of a bond between the methanol oxygen and the carbonyl carbon, and the partial re-hybridization of the carbonyl carbon from sp² to sp³. This transition state is highly polar.

The key features of the transition state for the formation of the tetrahedral intermediate in the acid-catalyzed esterification are:

Geometry: The atoms involved in the reaction (the carbonyl group, the incoming nucleophile, and the oxygen of the hydroxyl group) move towards a tetrahedral arrangement around the central carbon. The C-O bond of the carbonyl group elongates, while a new C-O bond with the methanol nucleophile begins to form.

Charge Distribution: There is a significant delocalization of charge. In the acid-catalyzed mechanism, a positive charge is distributed over the reacting species, particularly on the oxygen atoms. In the base-catalyzed hydrolysis, a negative charge is delocalized onto the oxygen atoms of the developing tetrahedral intermediate.

Influence of Substituents: The ethoxy group at the 2-position and the fused benzene (B151609) ring of the naphthalene system play a significant role in stabilizing or destabilizing the transition state. The ethoxy group, through its electron-donating resonance effect, can influence the charge distribution. The steric bulk of the naphthalene system, especially the interaction with the peri-hydrogen, affects the geometry and energy of the transition state. Computational analysis suggests that substituents can alter bond lengths and angles in the transition state structure. researchgate.net

A qualitative representation of the calculated parameters for the transition state of a related ortho-substituted naphthoic acid is provided below, illustrating the type of data used in such analyses. researchgate.net

| Parameter | Ground State (Carboxylic Acid) | Transition State | Tetrahedral Intermediate |

|---|---|---|---|

| C=O Bond Length (Å) | ~1.23 | Elongated (~1.30-1.35) | Single C-O Bond (~1.40) |

| C-OH Bond Length (Å) | ~1.36 | Slightly shortened | ~1.38 |

| O-C-O Bond Angle (°) | ~122° | Decreasing (~110-115°) | ~109.5° |

| Relative Energy (kcal/mol) | 0 | + (Energy Barrier) | Lower than transition state |

Note: The values in this table are illustrative and based on general principles and computational studies of similar molecules. researchgate.net

Computational Chemistry and Advanced Theoretical Studies of Methyl 2 Ethoxy 1 Naphthoate

Electronic Structure Theory Applications

The electronic behavior of an aromatic compound like Methyl 2-ethoxy-1-naphthoate is fundamental to understanding its reactivity and potential applications. Quantum mechanical methods are instrumental in elucidating these characteristics. sciencepublishinggroup.com

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic transitions and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For 2-ethoxy-1-naphthoic acid, a close analogue of this compound, the HOMO and LUMO energies have been calculated using Density Functional Theory (DFT). researchgate.net

The energy of the HOMO is reported to be -1.46E+02 Kcal/mol, and the LUMO energy is -5.71E+01 Kcal/mol. researchgate.net The significant energy gap between the HOMO and LUMO (8.91E+01 Kcal/mol) suggests a high kinetic stability for the molecule. researchgate.netresearchgate.net This large energy gap implies that a substantial amount of energy is required to excite an electron from the HOMO to the LUMO, indicating lower chemical reactivity. researchgate.net The esterification of the carboxylic acid to form this compound is not expected to dramatically alter these frontier orbital energies, though subtle shifts may occur due to the electronic influence of the methyl group.

Table 1: Frontier Molecular Orbital Energies of 2-Ethoxy-1-naphthoic Acid researchgate.net

| Molecular Orbital | Energy (Kcal/mol) |

|---|---|

| HOMO | -1.46E+02 |

| LUMO | -5.71E+01 |

This interactive data table is based on computational studies of 2-ethoxy-1-naphthoic acid, a closely related analogue of this compound.

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. In these maps, areas of negative potential (typically colored red) indicate electron-rich regions susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-ethoxy-1-naphthoic acid, computational studies show a significant negative charge on the oxygen atoms of the carboxyl group, as would be expected due to their high electronegativity. researchgate.net In this compound, the carbonyl oxygen of the ester group would similarly be a site of high electron density, making it a likely point of interaction for electrophiles. The naphthalene (B1677914) ring system will exhibit a more complex distribution of electron density, influenced by the electron-donating ethoxy group.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set, have been successfully used to model the structural and electronic properties of naphthoic acid derivatives. researchgate.net These methods allow for the optimization of molecular geometry and the calculation of various energetic and electronic parameters.

For 2-ethoxy-1-naphthoic acid, DFT calculations have provided insights into bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the dihedral angle of the carboxylic group relative to the naphthalene ring was calculated to be 83.922 degrees. researchgate.net This twisting is a result of steric hindrance between the substituent and the adjacent ring system. A similar conformational behavior would be expected for this compound. The total energy of 2-ethoxy-1-naphthoic acid has been calculated to be -4.57E+05 Kcal/mol. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. For this compound, the primary points of conformational freedom are the rotation around the C-O bonds of the ethoxy and methoxycarbonyl groups.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in various solvents. While specific MD studies on this compound are not available, related research on similar molecules highlights the importance of such simulations in understanding solute-solvent interactions and their impact on molecular conformation and stability. researchgate.net

Reactivity Predictions and Chemical Hardness/Softness Evaluation

Based on the HOMO-LUMO energy gap, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include chemical hardness (η), chemical softness (σ), electronegativity (χ), and the electrophilicity index (ω).

For 2-ethoxy-1-naphthoic acid, these parameters have been derived from its HOMO and LUMO energies. researchgate.net The chemical hardness, a measure of resistance to change in electron distribution, can be calculated from the HOMO-LUMO gap. A larger gap corresponds to a harder molecule. Conversely, chemical softness is the reciprocal of hardness. The calculated values for the parent acid suggest a relatively hard molecule with moderate reactivity. researchgate.net The methyl ester derivative is expected to exhibit similar characteristics.

Table 2: Calculated Reactivity Descriptors for 2-Ethoxy-1-naphthoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Ionization Energy (I.E) (Kcal/mol) | 1.46E+02 |

| Electron Affinity (E.A) (Kcal/mol) | 5.71E+01 |

| Electronegativity (χ) | -1.02E+02 |

| Chemical Hardness (η) | 4.45E+01 |

| Chemical Softness (σ) | 2.25E-02 |

This interactive data table is based on computational studies of 2-ethoxy-1-naphthoic acid, a closely related analogue of this compound. The electrophilicity index was not reported in the source.

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling plays a pivotal role in establishing structure-reactivity relationships. By systematically modifying the structure of a molecule and calculating its electronic and energetic properties, one can predict how these changes will affect its reactivity.

In the case of substituted naphthoic acids, the nature and position of the substituent have a profound impact on the electronic properties of the entire molecule. sciencepublishinggroup.com The ethoxy group at the 2-position in this compound is an electron-donating group, which influences the electron density of the naphthalene ring system and, consequently, its susceptibility to electrophilic or nucleophilic attack. Computational studies on a series of substituted naphthoic acids have demonstrated a clear correlation between the electronic nature of the substituent and the calculated HOMO-LUMO gap, dipole moment, and charge distribution. researchgate.net These models allow for a rational prediction of the reactivity of new derivatives like this compound.

Advanced Spectroscopic Elucidation of Methyl 2 Ethoxy 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Methyl 2-ethoxy-1-naphthoate, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of its structural connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The expected signals for this compound are based on its distinct chemical environments. The aromatic region would display a complex pattern of signals for the six protons on the naphthalene (B1677914) ring. The ethoxy group would be characterized by a triplet from the methyl (–CH₃) protons and a quartet from the methylene (B1212753) (–OCH₂–) protons, due to spin-spin coupling. The methyl ester group would appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the naphthalene ring (including those substituted with the ester and ethoxy groups), and the carbons of the ethoxy and methyl ester groups. The chemical shifts are influenced by the electronic environment; for instance, the carbonyl carbon is typically found significantly downfield.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assembling the molecular puzzle.

COSY would show correlations between adjacent protons, confirming the connectivity within the ethoxy group and the coupling relationships between neighboring protons on the naphthalene ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connection between the ester group and the C1 position of the naphthalene ring, and the ethoxy group to the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous compounds and standard chemical shift values.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOCH₃ | ~3.9 | s | ~52 |

| -OCH₂CH₃ | ~4.1 | q | ~64 |

| -OCH₂CH₃ | ~1.5 | t | ~15 |

| Naphthalene H/C | 7.2 - 8.5 | m | 115 - 140 |

| Ester C=O | - | - | ~168 |

| Naphthalene C1 | - | - | ~125 |

| Naphthalene C2 | - | - | ~155 |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by a few key absorptions. The most prominent peak is the strong carbonyl (C=O) stretch of the ester group, which is expected in the range of 1715-1730 cm⁻¹ for aromatic esters. spectroscopyonline.com The presence of conjugation with the naphthalene ring typically lowers this frequency compared to saturated esters. libretexts.org Other significant peaks include the C–O stretching vibrations of the ester and ether linkages, which appear in the 1000-1300 cm⁻¹ region. rockymountainlabs.com Specifically, the C-C-O stretch of the aromatic ester is expected around 1250-1310 cm⁻¹ and the aryl-O stretch of the ether around 1200-1275 cm⁻¹. spectroscopyonline.cominstanano.com Aromatic C=C stretching vibrations from the naphthalene ring will be visible in the 1450-1600 cm⁻¹ range, and C-H stretching from both aromatic and aliphatic (ethoxy and methyl) groups will appear just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is a complementary technique to FT-IR. While the C=O stretch is also observable in Raman, it is typically weaker than in the IR spectrum. upi.edu Conversely, the aromatic C=C ring vibrations and other symmetric, less polar bonds often produce strong signals in the Raman spectrum, providing further confirmation of the naphthalene core.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Ester C=O Stretch | 1715 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-C-O Stretch | 1250 - 1310 | Strong |

| Ether Aryl-O Stretch | 1200 - 1275 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the exact mass of the molecular ion and the fragmentation pattern upon ionization.

Molecular Formula Confirmation: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high precision allows for the calculation of a unique elemental composition. For this compound (C₁₄H₁₄O₃), the exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimental value, confirming the molecular formula with high confidence.

Fragmentation Pathway Analysis: Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a predictable manner, which provides further structural evidence. The fragmentation of aromatic esters often involves characteristic losses. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): leading to a fragment ion at [M - 31]⁺.

Loss of an ethoxy radical (•OCH₂CH₃): resulting in a fragment at [M - 45]⁺.

Loss of the entire ester group: Cleavage can occur to lose •COOCH₃, giving a fragment at [M - 59]⁺.

Formation of the naphthoyl cation: A prominent peak corresponding to the [C₁₀H₇CO]⁺ ion is expected.

Cleavage of the ethoxy group: Loss of an ethene molecule (C₂H₄) via McLafferty-type rearrangement from the ethoxy ether portion is also possible.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, corroborating the findings from NMR and vibrational spectroscopy. chemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 230 | [C₁₄H₁₄O₃]⁺• (Molecular Ion) | - |

| 199 | [M - OCH₃]⁺ | •OCH₃ |

| 185 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 171 | [M - COOCH₃]⁺ | •COOCH₃ |

| 155 | [C₁₀H₇CO]⁺ | •OCH₂CH₃, CO |

Chemical Transformations and Derivatization Strategies of Methyl 2 Ethoxy 1 Naphthoate

Reactions Involving the Ethoxy Substituent (e.g., dealkylation, ether cleavage)

The ethoxy group is another key functional handle on the molecule, and its cleavage provides access to important phenolic compounds.

Dealkylation/Ether Cleavage: The ethyl group of the ethoxy ether can be cleaved to yield a hydroxyl group, a process known as dealkylation or ether cleavage. A widely used reagent for this purpose is boron tribromide (BBr₃). nih.govresearchgate.netpearson.com The reaction mechanism involves the formation of an adduct between the ether and BBr₃, followed by nucleophilic attack of a bromide ion. ufp.ptnih.gov This transformation converts methyl 2-ethoxy-1-naphthoate into methyl 2-hydroxy-1-naphthoate.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Dealkylation/Ether Cleavage | BBr₃, CH₂Cl₂ | Methyl 2-hydroxy-1-naphthoate |

Naphthalene (B1677914) Ring Functionalization (e.g., electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions)

The naphthalene ring system is susceptible to various functionalization reactions, allowing for the introduction of new substituents at specific positions.

Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the ester group direct incoming electrophiles to specific positions on the naphthalene ring. The ethoxy group is an activating ortho-, para-director, while the methoxycarbonyl group is a meta-director. Considering the positions on the naphthalene ring, electrophilic aromatic substitution reactions are expected to occur at the C4 position, and to a lesser extent, at other positions, influenced by the combined directing effects of the existing substituents. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions: To introduce substituents at specific positions that are not easily accessible through electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions are employed. mdpi.comwiley.comresearchgate.net These reactions typically require the prior introduction of a halide (e.g., bromine or iodine) or a triflate group onto the naphthalene ring. This functionalized derivative can then participate in reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comwiley.comresearchgate.net For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group.

Regioselective and Stereoselective Synthetic Pathways for Derivatives

The synthesis of specific isomers (regioselectivity) and stereoisomers (stereoselectivity) of this compound derivatives is crucial for many applications.

Regioselective Synthesis: The inherent directing effects of the ethoxy and ester groups provide a degree of regiocontrol in reactions like electrophilic aromatic substitution. For more precise control, directed ortho-metalation (DoM) strategies can be employed. This involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific adjacent position, which can then be quenched with an electrophile. Furthermore, the synthesis of specific polysubstituted naphthalenes can be achieved through palladium-catalyzed annulation reactions. amazonaws.com

Stereoselective Synthesis: When a chiral center is present in a derivative of this compound, or when one is created during a reaction, controlling the stereochemistry becomes important. Asymmetric transition metal-catalyzed cross-coupling reactions can be used to construct tertiary stereocenters with high enantioselectivity. nih.gov For reactions involving the ester or other functional groups, the use of chiral catalysts or reagents can induce stereoselectivity. For instance, the reduction of a ketone derivative could be performed with a chiral reducing agent to produce a specific enantiomer of the corresponding alcohol.

Transformation into Related Naphthalene Derivatives

This compound is a precursor to a variety of other naphthalene-based compounds.

One key transformation is the conversion to 2-ethoxy-1-naphthaldehyde (B42516). This can be achieved by first reducing the ester to the corresponding alcohol, (2-ethoxy-1-naphthalenyl)methanol, and then oxidizing the alcohol to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). orgsyn.org Alternatively, methods exist for the direct conversion of esters to aldehydes. 2-Ethoxy-1-naphthaldehyde is a valuable building block for the synthesis of more complex molecules. nih.gov

Another important transformation is the synthesis of 1-bromo-2-ethoxynaphthalene (B1337326). This can be achieved by reacting 2-ethoxynaphthalene (B165321) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087). google.com The resulting 1-bromo-2-ethoxynaphthalene can then undergo a Grignard reaction with magnesium followed by reaction with carbon dioxide to produce 2-ethoxy-1-naphthoic acid. google.com

| Starting Material | Transformation | Product |

|---|---|---|

| This compound | 1. Reduction (e.g., LiAlH₄) 2. Oxidation (e.g., PCC) | 2-Ethoxy-1-naphthaldehyde |

| 2-Ethoxynaphthalene | 1. Bromination (e.g., 1,3-dibromo-5,5-dimethylhydantoin) 2. Grignard formation (Mg) 3. Carboxylation (CO₂) | 2-Ethoxy-1-naphthoic acid |

Applications of Methyl 2 Ethoxy 1 Naphthoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The naphthalene (B1677914) scaffold is a foundational component in numerous complex natural products and biologically active molecules. Functionalized naphthoate esters, such as Methyl 2-ethoxy-1-naphthoate, are prized as intermediates because they offer a reliable platform for introducing further chemical complexity. The ester and ether functionalities can be manipulated or used to direct subsequent reactions to specific positions on the aromatic ring system.

While direct examples showcasing this compound in the total synthesis of a complex natural product are not extensively documented in readily available literature, the utility of analogous structures is well-established. For instance, the synthesis of novel agonists for the G-protein coupled receptor 55 (GPR55) has been accomplished starting from a related compound, methyl 6-bromo-2-naphthoate. nih.gov In this pathway, the methyl ester and the bromo-substituent on the naphthalene ring are critical handles for sequential chemical modifications, ultimately leading to the intricate target molecules with potential therapeutic applications. nih.gov This demonstrates a clear synthetic strategy where a substituted methyl naphthoate acts as the cornerstone for building a complex, pharmacologically active architecture. The strategic placement of the ethoxy group in this compound similarly offers a point for modification or electronic influence in analogous multi-step syntheses.

Furthermore, the general class of naphthoic acids and their esters are routinely used to create substituted naphthalenes that are themselves intermediates for more complex systems, such as substituted fluoromethylnaphthalenes or dihydronaphthofurans. cdnsciencepub.comrsc.org The ester group can be reduced to an alcohol or converted to other functional groups, providing a gateway to a wide range of molecular frameworks. cdnsciencepub.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | methyl 2-ethoxynaphthalene-1-carboxylate | chemicalregister.com |

| CAS Number | 773874-20-7 | chemicalregister.com |

| Molecular Formula | C14H14O3 | chemicalregister.com |

| Molecular Weight | 230.260 g/mol | chemicalregister.com |

| Hydrogen Bond Acceptors | 3 | chemicalregister.com |

| Hydrogen Bond Donors | 0 | chemicalregister.com |

Utilization in the Synthesis of Precursors for Functional Materials

The naphthalene ring system is an inherent chromophore, meaning it absorbs ultraviolet light. By adding substituents such as ethoxy groups, the electronic and photophysical properties of the molecule can be fine-tuned. This makes this compound and its derivatives valuable precursors for functional materials, including dyes and compounds for materials science. ontosight.ai

The parent compound, 2-ethoxy-1-naphthoic acid, is explicitly cited as an intermediate in the synthesis of dyes and whiteners. google.com The conversion of the carboxylic acid to its methyl ester, this compound, is a standard chemical transformation often used to protect the carboxylic acid group or to modify the precursor's solubility and reactivity for subsequent polymerization or processing steps. The presence of the ethoxy and carboxylate groups on the rigid naphthalene backbone allows for the systematic design of molecules with specific absorption and emission characteristics, which is a key principle in the development of organic optical materials.

Integration into Synthetic Routes for Fine Chemicals and Specialty Compounds

One of the most significant applications of this chemical family is in the production of fine chemicals, particularly active pharmaceutical ingredients (APIs). The parent acid, 2-ethoxy-1-naphthoic acid, is a well-known and crucial intermediate in the industrial synthesis of Nafcillin sodium, a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic. google.comgoogle.comsimsonpharma.com The synthesis involves creating the 2-ethoxy-1-naphthoyl side chain, which is then coupled to the 6-aminopenicillanic acid core to form the final antibiotic. This compound can serve as a protected or activated form of the carboxylic acid in such synthetic schemes.

The synthesis of 2-ethoxy-1-naphthoic acid itself is a key process in fine chemical manufacturing, with various patented methods designed to optimize yield and purity while minimizing cost and environmental impact. google.comgoogle.com These routes highlight the industrial relevance of this specific substitution pattern on the naphthalene ring. Beyond pharmaceuticals, these intermediates are noted for their applicability in the preparation of agrochemicals. ontosight.ai

Table 2: Selected Synthetic Routes for the Key Precursor, 2-Ethoxy-1-naphthoic Acid

| Starting Material | Key Reagents/Steps | Product | Reference |

|---|

Emerging Research Avenues and Future Directions for Methyl 2 Ethoxy 1 Naphthoate Studies

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The pursuit of more efficient and selective methods for synthesizing and functionalizing Methyl 2-ethoxy-1-naphthoate is a central theme in ongoing research. A significant area of development is the use of innovative catalytic systems that can operate under mild conditions with high precision.

One promising approach involves visible-light-driven photocatalysis. Recent studies have demonstrated the use of molecularly tuned carbon dots (CDs) as a bifunctional, metal-free photocatalytic platform. acs.org These systems can facilitate reactions such as the dearomative hydroboration of naphthalenes by generating boryl radicals under visible light. acs.orgacs.org The catalyst's surface can be precisely engineered, for instance by anchoring thiol groups, to enhance charge separation and act as hole acceptors, promoting a hole-transfer-driven catalytic mechanism. acs.org This strategy has shown broad substrate applicability for the boration of naphthalenes and other related compounds. acs.org

| Catalyst System | Reactants | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Thiol-functionalized Carbon Dots (CD-S1) | 2-Naphthoate, NHC-BH3 | Visible light, K2CO3 (base), DMSO (solvent) | Efficient 1,4-hydroboration product formation. | acs.org |

| Pristine Carbon Dots (CD-S0) | 2-Naphthoate, NHC-BH3 | Visible light, K2CO3 (base), DMSO (solvent) | Negligible product formation, highlighting the role of surface functionalization. | acs.org |

Beyond photocatalysis, research into transition-metal-catalyzed reactions continues to evolve. Methodologies employing palladium, copper, and rhodium catalysts are being refined to achieve higher yields and enantioselectivity in C-H functionalization and cross-coupling reactions. acs.orgsnnu.edu.cn For instance, palladium-catalyzed Suzuki-Miyaura reactions have been used for the enantioselective synthesis of axially chiral biaryls using substrates like 2-ethoxy-1-naphthylboronic acid. acs.org The development of catalysts that are tolerant of a wider range of functional groups and can operate under milder conditions will be crucial for the broader application of this compound in complex molecule synthesis.

Exploration of Flow Chemistry and Continuous Manufacturing Protocols

The transition from traditional batch processing to continuous flow manufacturing represents a significant opportunity for the synthesis of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.govmitsui.com

Recent research has already shown that photocatalytic reactions involving naphthalates can be successfully scaled up using continuous flow conditions. acs.org This approach not only increases productivity but also allows for the safe handling of highly reactive intermediates due to the small reaction volumes at any given time. nih.gov The ability to telescope multiple synthetic steps without isolating intermediates can significantly shorten production times and reduce waste. nih.gov

The implementation of continuous manufacturing is a growing trend in the pharmaceutical and fine chemical industries, driven by the need for increased efficiency, quality, and automation. mitsui.comaiche.org Developing a continuous manufacturing protocol for this compound would involve integrating synthesis, purification, and in-line process monitoring, ultimately leading to a more robust and economically efficient production system. mitsui.com

| Aspect | Batch Processing | Continuous Flow Manufacturing | Reference |

|---|---|---|---|

| Operation | Sequential steps with stops for material handling. | Uninterrupted operation with continuous feed and discharge. | mitsui.com |

| Safety | Higher risk due to large reaction volumes. | Inherently safer with small volumes and better heat dissipation. | nih.gov |

| Efficiency | Can be less efficient with downtime between steps. | Higher productivity and potential for automation. | mitsui.com |

| Scalability | Scale-up can be complex and non-linear. | Straightforward scale-out by running the system for longer. | acs.org |

| Quality Control | Typically end-product testing. | In-line monitoring allows for real-time quality control. | mitsui.com |

Synergistic Integration of Experimental and Computational Methodologies

The convergence of experimental synthesis and computational modeling is a powerful strategy for accelerating research into this compound. Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into molecular structure, reactivity, and reaction mechanisms that are often difficult to obtain through experiments alone. nih.govsciencepublishinggroup.com

Computational studies on substituted naphthoic acids have been used to assess a range of physicochemical properties, including total energy, HOMO-LUMO gaps, chemical hardness, and dipole moments, to predict their chemical reactivity. sciencepublishinggroup.comresearchgate.net Such calculations can guide the selection of reaction conditions and predict the effect of different substituents on the naphthoate core. sciencepublishinggroup.com For example, DFT calculations have been employed to understand the adsorption behavior of naphthoate molecules on catalyst surfaces in photocatalytic systems, elucidating the mechanistic basis for reactivity. acs.orgacs.org

This synergistic approach allows for a more rational design of experiments. Theoretical investigations can screen potential reaction pathways and catalysts, saving significant time and resources. researchgate.net Subsequent experimental work can then validate these computational predictions and provide tangible results, creating a feedback loop that refines both the theoretical models and the synthetic strategies. nih.govresearchgate.net

| Property | Significance in Reactivity Studies | Reference |

|---|---|---|

| Total Energy | Indicates molecular stability. | sciencepublishinggroup.com |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | sciencepublishinggroup.com |

| Chemical Hardness/Softness | Measures resistance to change in electron configuration. | sciencepublishinggroup.com |

| Ionization Potential | Energy required to remove an electron. | sciencepublishinggroup.com |

| Electron Affinity | Energy released when an electron is added. | sciencepublishinggroup.com |

| Electronegativity | Ability to attract electrons in a chemical bond. | sciencepublishinggroup.com |

| Dipole Moment | Indicates molecular polarity and affects intermolecular interactions. | sciencepublishinggroup.com |

Design of Next-Generation Naphthoate-Based Scaffolds for Chemical Innovation

The naphthalene (B1677914) core is recognized as a versatile and important building block in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govijpsjournal.com The this compound structure, with its specific substitution pattern, represents a valuable scaffold for the design of novel molecules with tailored properties.

In drug discovery, molecular scaffolds serve as the foundational structure for creating libraries of compounds with diverse biological activities. frontiersin.orgnih.gov The naphthalene and naphthalimide frameworks are pivotal in the development of agents with applications ranging from anticancer to antimicrobial. nih.govnih.gov By strategically modifying the functional groups on the this compound scaffold, chemists can fine-tune its steric and electronic properties to interact with specific biological targets. For instance, naphthoic acid derivatives are being investigated as potential lead compounds for designing enzyme-specific inhibitors. frontiersin.org

Future research will likely focus on using the this compound core to develop new classes of compounds. This involves creating derivatives that can serve as probes for biological systems, components of advanced materials, or candidates for new pharmaceuticals. The ease of synthesis and the potential for diverse functionalization make the naphthoate scaffold an attractive starting point for innovation in chemical and materials science. nih.gov The design of these next-generation scaffolds will be guided by an integrated understanding of structure-activity relationships, computational modeling, and advanced synthetic methodologies. mdpi.com

Q & A

Q. What are the recommended analytical techniques for quantifying Methyl 2-ethoxy-1-naphthoate in environmental or biological matrices?

To quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS/MS). These methods are validated for detecting naphthalene derivatives at trace levels, particularly in biological fluids or environmental samples (e.g., water, soil). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, especially when distinguishing between positional isomers or evaluating purity . Calibration standards should be prepared in matrices matching the sample type to minimize matrix interference.

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤ -20°C. Stability studies for structurally similar naphthalene derivatives indicate degradation risks from humidity, oxidation, and photolysis. Regularly monitor purity via thin-layer chromatography (TLC) or HPLC to detect decomposition products .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Acute toxicity data for analogous compounds (e.g., 1-(6-Methoxy-2-naphthyl)ethanol) suggest risks of skin irritation (H312), inhalation toxicity (H332), and chronic aquatic hazards (H413). Emergency procedures should include immediate rinsing for ocular/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological outcomes for this compound across studies?

Discrepancies may arise from variations in exposure routes (oral vs. inhalation), species-specific metabolism, or dose-response thresholds. Apply systematic review frameworks (e.g., ATSDR’s 8-step methodology) to critically appraise study quality, including risk-of-bias assessments for randomization, blinding, and outcome reporting . Meta-analytical tools can harmonize data by adjusting for confounding variables like solvent carriers or genetic polymorphisms in metabolic enzymes .

Q. What experimental designs are optimal for investigating the hepatic and renal toxicity of this compound?

Use subchronic rodent models (28–90-day exposure) with endpoints aligned with OECD guidelines: serum ALT/AST for hepatotoxicity, BUN/creatinine for renal dysfunction, and histopathology. Include satellite groups for toxicokinetic profiling (e.g., plasma half-life, tissue distribution). For mechanistic insights, pair in vivo data with in vitro hepatocyte or renal proximal tubule cell assays to assess oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) .

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Validate predictions with experimental data from OECD 301/302 biodegradation tests and bioaccumulation studies in aquatic models (e.g., Daphnia magna). Environmental monitoring should prioritize water and sediment matrices due to the compound’s moderate hydrophobicity .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible research?

Standardize reaction conditions (temperature, catalyst loading, solvent purity) and employ real-time monitoring (e.g., in situ FTIR or Raman spectroscopy). Post-synthesis, use preparative HPLC to isolate high-purity fractions (>98%). Characterize each batch with GC-MS, NMR, and elemental analysis. Document deviations in synthetic protocols (e.g., stirring rate, reflux duration) to trace variability sources .

Methodological Guidance Tables

Q. Table 1. Key Parameters for Toxicity Study Design

| Parameter | Recommendation | Reference |

|---|---|---|

| Exposure Duration | 28–90 days (subchronic) | |

| Biomarkers | ALT, AST, BUN, creatinine, histopathology | |

| Toxicokinetic Sampling | Plasma at 0.5, 1, 2, 4, 8, 24 h post-dose |

Q. Table 2. Analytical Validation Criteria

| Metric | Acceptance Threshold | Technique |

|---|---|---|

| Limit of Detection (LOD) | ≤ 0.1 µg/mL | LC-MS/MS |

| Precision (%RSD) | ≤ 15% | HPLC-UV |

| Recovery Efficiency | 85–115% | Spiked Matrices |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.